molecular formula C15H12N2OS2 B3037520 2-(Allylsulfanyl)-4-amino-5-benzoyl-3-thiophenecarbonitrile CAS No. 478081-66-2

2-(Allylsulfanyl)-4-amino-5-benzoyl-3-thiophenecarbonitrile

Cat. No. B3037520
CAS RN: 478081-66-2
M. Wt: 300.4 g/mol
InChI Key: MGSDYTLJNWXBOB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of the compound would be studied. This could involve multi-step chemical reactions, with each step requiring specific reagents and conditions .


Molecular Structure Analysis

The molecular structure would be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The compound’s reactivity would be studied. This could involve looking at how it reacts with other chemicals, its acid/base properties, and any redox reactions it might undergo .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be analyzed. This could involve looking at its solubility, melting point, boiling point, and other relevant properties .

Scientific Research Applications

Synthesis and Characterization

  • Development of New Chemical Derivatives : The compound is utilized in the synthesis of pyrazole, oxa(thia)diazole, and oxadiazine derivatives. It contributes to the formation of various structurally diverse compounds, which are important in medicinal chemistry and material science (Hassan et al., 2005).

  • Creation of Novel Organic Compounds : This chemical is key in forming new organic compounds, such as 3-amino-thieno[2,3-b]furans and 3-amino-thieno[3,2-b]furans, which have potential applications in various fields, including organic electronics and pharmaceuticals (Gewald & Bellmann, 1983).

  • Antimicrobial Activity : Compounds derived from this chemical show promising antimicrobial properties, which could be beneficial in developing new antibiotics or disinfectants (Elgemeie et al., 2017).

Photopolymerization and Material Science

  • In Photopolymerization Processes : It plays a role in developing new photopolymerization processes, which is crucial for the advancement in materials science, particularly in the area of coatings and 3D printing technologies (Hola et al., 2020).

Pharmaceutical Research

  • Drug Synthesis : This compound is involved in the synthesis of benzodiazepine derivatives, indicating its potential application in creating new pharmaceutical drugs (Ye et al., 2016).

  • Allosteric Enhancers in Drug Development : Derivatives of this compound are studied for their potential as allosteric enhancers, which can improve drug efficacy and reduce side effects in various therapeutic applications (Baraldi et al., 2004).

Mechanism of Action

If the compound has biological activity, its mechanism of action would be studied. This could involve looking at what biological targets it interacts with and how it affects them .

Safety and Hazards

The safety and potential hazards associated with the compound would be assessed. This could involve looking at its toxicity, flammability, and any precautions that need to be taken when handling it .

Future Directions

Based on the results of these analyses, future research directions would be proposed. This could involve suggesting further studies to better understand the compound’s properties or potential applications .

properties

IUPAC Name

4-amino-5-benzoyl-2-prop-2-enylsulfanylthiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS2/c1-2-8-19-15-11(9-16)12(17)14(20-15)13(18)10-6-4-3-5-7-10/h2-7H,1,8,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSDYTLJNWXBOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=C(C(=C(S1)C(=O)C2=CC=CC=C2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401173985
Record name 4-Amino-5-benzoyl-2-(2-propen-1-ylthio)-3-thiophenecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401173985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Allylsulfanyl)-4-amino-5-benzoyl-3-thiophenecarbonitrile

CAS RN

478081-66-2
Record name 4-Amino-5-benzoyl-2-(2-propen-1-ylthio)-3-thiophenecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478081-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-5-benzoyl-2-(2-propen-1-ylthio)-3-thiophenecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401173985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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